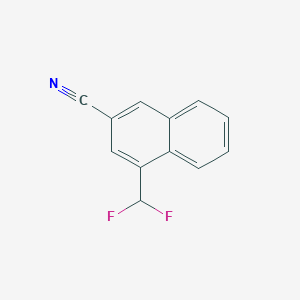
4-(Difluoromethyl)-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-naphthonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-naphthonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-2-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-naphthonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-naphthonitrile involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)-2-naphthonitrile
- 2-(Difluoromethyl)-naphthalene
- 4-(Difluoromethyl)-1-naphthonitrile
Comparison: 4-(Difluoromethyl)-2-naphthonitrile is unique due to the specific positioning of the difluoromethyl and nitrile groups on the naphthalene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C12H7F2N |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
4-(difluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H |
Clave InChI |
OCIICMFFSHKBOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


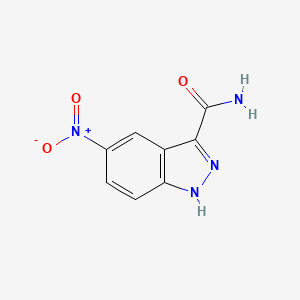

![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)

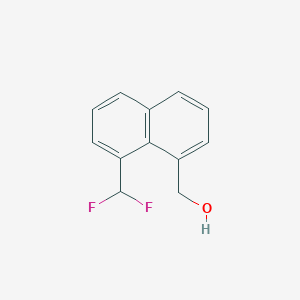

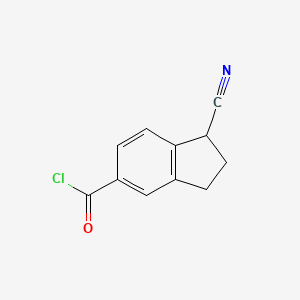


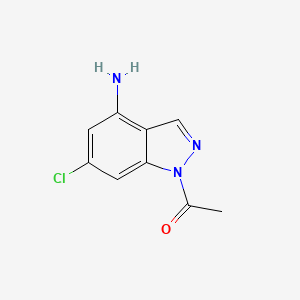



![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
